5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-amino-6,7-dihydrocyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(8(12)13)4-3-7-6(9)2-1-5-11-7/h1-2,5H,3-4,10H2,(H,12,13) |
InChI Key |
RZAGFQYNCFKZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1N=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, while substitution reactions may result in various substituted derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its pharmacological properties, showing promise as a lead compound in drug development.
- Biological Activity : Preliminary studies indicate that derivatives of 5-amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid exhibit notable biological activities, including potential anti-inflammatory and analgesic effects. Research has focused on its interaction with various biological targets, assessing binding affinities and selectivity.
- Case Studies : In one study, the compound was evaluated for its efficacy against specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential .
Organic Synthesis
This compound serves as an important precursor in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.
- Synthetic Routes : Multiple synthetic pathways have been proposed for the preparation of 5-amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid. These include cyclization processes and coupling reactions that leverage its functional groups to create diverse derivatives .
- Applications in Synthesis : The compound can be utilized in the synthesis of heterocyclic compounds that are valuable in pharmaceuticals. Its ability to undergo transformations makes it a versatile building block in organic chemistry .
Corrosion Inhibition
Recent research has highlighted the potential of 5-amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid as an effective corrosion inhibitor for steel alloys.
- Inhibition Efficiency : A study reported that derivatives of this compound exhibited mixed-type inhibition with an efficiency of up to 97.7% at certain concentrations. This application is particularly relevant in industries where metal corrosion poses significant challenges .
Cosmetic Formulations
The compound's properties have also led to explorations in cosmetic formulations.
- Stability and Efficacy : Research indicates that incorporating this compound into topical formulations can enhance stability and bioavailability, making it suitable for use in skin care products . Its ability to interact with skin receptors may provide additional benefits such as improved hydration and anti-aging effects.
Mechanism of Action
The mechanism of action of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of protein kinase FGFR1, thereby affecting cellular signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopenta[B]pyridine Derivatives
Functional Group and Positional Effects
- This dual functionality may improve adsorption on metal surfaces (e.g., carbon steel) compared to mono-functional analogs, though experimental validation is needed.
CAPD (C3-CN Derivative) :
The nitrile (-CN) group at C3 contributes to strong electron-withdrawing effects, polarizing the aromatic system and facilitating adsorption on carbon steel surfaces via lone-pair interactions. CAPD derivatives exhibit mixed-type corrosion inhibition (97.7% efficiency in H₂SO₄) via Langmuir adsorption, involving both physical and chemical bonding .- C2-COOH Derivative: The carboxylic acid group at C2 (vs. However, the absence of an amino group limits its ability to form coordinate bonds with metal ions.
Adsorption and Corrosion Inhibition Mechanisms
- CAPD Analogs :
Monte Carlo (MC) simulations and DFT calculations indicate that CAPD derivatives adsorb on Fe(110) surfaces through nitrile-metal interactions, with inhibition efficiency correlating with molecular planarity and electron density distribution . - Hypothesized Behavior of Target Compound: The amino and carboxylic acid groups in the target compound could enable multi-site adsorption: -COOH binds via electrostatic interactions with positively charged metal surfaces. -NH₂ participates in coordinate bonding with vacant d-orbitals of iron. Such synergistic effects might surpass the performance of CAPD derivatives, though this remains speculative without experimental data.
Biological Activity
5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid is with a molecular weight of 166.18 g/mol. The structure includes a cyclopentane ring fused to a pyridine moiety, which is significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit antiviral properties. For instance, an investigation into similar structures revealed that they could inhibit RNA-dependent RNA polymerase (RdRP) activity in influenza A virus, demonstrating IC50 values as low as 12 μM in minireplicon assays . This suggests that the structural features of the cyclopenta[b]pyridine core may enhance binding affinity to viral proteins.
Anticancer Properties
Research has shown that compounds related to 5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid possess anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. For example, a related compound exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of 15 μM .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have suggested that it may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a critical role in pathogenesis .
Study 1: Antiviral Efficacy
In a comparative study on antiviral efficacy, several derivatives of cyclopenta[b]pyridine were synthesized and tested against influenza strains. The results indicated that modifications on the cyclopentane ring significantly affected antiviral potency. The most effective derivative showed an EC50 value ranging from 7 to 25 μM without cytotoxic effects at concentrations up to 250 μM .
Study 2: Cytotoxicity in Cancer Cells
A study focusing on the anticancer activity of related compounds demonstrated that specific modifications led to enhanced cytotoxicity in various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Research Findings Summary Table
| Activity | IC50/EC50 Values | Cell Lines/Models | Mechanism |
|---|---|---|---|
| Antiviral | IC50: 12 μM | Influenza A virus (minireplicon) | Inhibition of RdRP |
| Anticancer | IC50: 15 μM | Human breast cancer cells | Induction of apoptosis |
| Neuroprotective | Not specified | Neuronal cell lines | Inhibition of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
